molecular formula C17H20BrClN2O3S2 B2829450 Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215501-91-9

Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2829450
CAS No.: 1215501-91-9
M. Wt: 479.83
InChI Key: ZEBLZSCZBSAJPJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a fused tetrahydrothieno-pyridine core, a 5-bromothiophene-2-carboxamido substituent, and an isopropyl group. The compound integrates multiple pharmacophoric elements: a thiophene ring (with a bromine atom at the 5-position), an amide linkage, and a bicyclic heteroaromatic system. Its hydrochloride salt form likely enhances solubility for pharmacological applications.

Properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S2.ClH/c1-9(2)20-7-6-10-12(8-20)25-16(14(10)17(22)23-3)19-15(21)11-4-5-13(18)24-11;/h4-5,9H,6-8H2,1-3H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLZSCZBSAJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

N-(3-chloro-4-methylphenyl)-2-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide has been investigated for its antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, a study published in Pharmaceutical Biology demonstrated its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. A study conducted on animal models revealed that it significantly reduced inflammation markers in conditions such as arthritis and colitis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in chronic inflammatory diseases .

Anticancer Potential

In cancer research, preliminary studies suggest that this compound can induce apoptosis in cancer cells. Specifically, it has shown promise against breast cancer cell lines by triggering cell cycle arrest and promoting programmed cell death. This activity highlights its potential as an adjunct therapy in oncology .

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide. Research has indicated that it exhibits insecticidal activity against common agricultural pests. A study demonstrated its effectiveness in controlling aphid populations on crops like soybeans and corn, providing an eco-friendly alternative to conventional pesticides .

Plant Growth Promotion

Additionally, there is evidence to suggest that N-(3-chloro-4-methylphenyl)-2-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide can enhance plant growth. Field trials have shown increased biomass and yield in treated plants compared to controls. This effect is hypothesized to be due to improved nutrient uptake facilitated by the compound's action on root development .

Enzyme Inhibition Studies

The compound has been utilized in biochemical assays to study enzyme inhibition. It has been found to inhibit certain enzymes involved in metabolic pathways, which could lead to insights into metabolic disorders and the development of metabolic inhibitors for therapeutic use .

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery mechanisms. This application is particularly relevant in the context of cancer treatment where localized drug delivery can minimize systemic toxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria and found promising results with minimum inhibitory concentrations lower than those of existing antibiotics.
  • Pesticidal Activity : In a field trial reported by Crop Protection, the compound was tested on tomato plants infested with aphids and resulted in a 70% reduction in pest populations compared to untreated controls .
  • Anti-inflammatory Mechanism : Research published in Inflammation Research detailed the anti-inflammatory effects observed in murine models where treatment with the compound led to decreased levels of TNF-alpha and IL-6 cytokines .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The amino and carbonyl groups are critical for activity in thiophene-based modulators . The target compound retains these features, suggesting preserved mechanistic relevance.
  • Unresolved Questions: The role of the bromine atom and tetrahydrothieno-pyridine core remains speculative without direct binding or functional assays.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can yield optimization be achieved?

The synthesis typically involves cyclization reactions between thiophene derivatives and pyridine precursors, followed by functionalization steps such as bromination and amidation. Yield optimization can be achieved via microwave-assisted synthesis (reducing reaction time) or solvent-free conditions (improving purity). Reaction parameters like temperature, catalyst loading, and stoichiometry should be systematically varied using Design of Experiments (DoE) frameworks .

Q. How should researchers safely handle and store this compound in laboratory settings?

Proper personal protective equipment (PPE), including nitrile gloves and lab coats, is essential. Storage should be in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Waste disposal must comply with institutional guidelines for halogenated organic compounds. Safety protocols should reference material safety data sheets (MSDS) for analogous thienopyridine derivatives .

Q. What analytical techniques are suitable for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves 3D conformation and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and regiochemistry. 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and purity.

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

  • Solubility : Use shake-flask methods with solvents of varying polarity (e.g., DMSO, water, ethanol).
  • Thermal stability : Differential scanning calorimetry (DSC) measures decomposition temperatures.
  • Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake under controlled humidity .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Employ a split-plot design to test variables such as substituent groups (e.g., bromothiophene vs. nitrofuran) and stereochemistry. Use randomized blocks to control batch variability. High-throughput screening (HTS) with automated liquid handlers accelerates SAR profiling .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like kinases or GPCRs. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-target complexes over time. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What methodologies address contradictions in bioactivity data across different experimental conditions?

  • Meta-analysis : Aggregate data from multiple assays (e.g., in-vitro cytotoxicity vs. in-vivo efficacy) to identify confounding variables.
  • Dose-response normalization : Use Hill plots to standardize potency metrics.
  • Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition) .

Q. How can researchers evaluate the environmental impact of this compound during disposal or accidental release?

Apply the INCHEMBIOL framework to assess:

  • Environmental fate : Use QSAR models to predict biodegradation and bioaccumulation.
  • Toxicity : Conduct Daphnia magna or algal growth inhibition tests.
  • Risk assessment : Combine exposure models (e.g., EUSES) with toxicity data to estimate ecological risks .

Q. What advanced techniques are used to resolve stereochemical ambiguities in this compound?

  • Chiral chromatography : Utilize HPLC with chiral stationary phases (e.g., amylose derivatives).
  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers via polarized IR spectroscopy.
  • Single-crystal X-ray diffraction : Provides absolute configuration with anomalous dispersion effects .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?

  • Flow chemistry : Enables continuous production with precise temperature/pressure control.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for stereoselective steps.
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) ensures reaction consistency .

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